Ortho-Nitro Steric and Electronic Differentiation from N-(4-Ethoxyphenyl)-4-nitrobenzamide (CAS 262847-46-1)
The target compound possesses an ortho-nitro group on the aniline ring that is absent in the closest commercially available analog N-(4-ethoxyphenyl)-4-nitrobenzamide (CAS 262847-46-1). Computational conformational analysis conducted as part of nitrobenzamide structure-activity studies demonstrates that ortho-nitro substitution adjacent to the amide NH enables a six-membered intramolecular hydrogen bond (N–H···O–N=O), stabilizing a near-planar conformation with a calculated dihedral angle between the aniline ring and the amide plane of approximately 10–15° [1]. In contrast, the para-ethoxy-only analog (CAS 262847-46-1) lacks this ortho substituent, adopts a non-planar conformation with a dihedral angle of approximately 30–45°, and consequently displays different molecular recognition properties with protein targets [1]. This conformational difference is mechanistically significant for any application requiring specific spatial presentation of the nitroaromatic pharmacophore.
| Evidence Dimension | Conformational planarity (aniline–amide dihedral angle) |
|---|---|
| Target Compound Data | ~10–15° (near-planar, stabilized by ortho-nitro H-bond) [1] |
| Comparator Or Baseline | N-(4-ethoxyphenyl)-4-nitrobenzamide: ~30–45° (non-planar) [1] |
| Quantified Difference | Dihedral angle difference of approximately 20–30°; conformational restriction imposed by intramolecular H-bonding |
| Conditions | Computational modeling (molecular mechanics / DFT-level geometry optimization) of N-aryl nitrobenzamide conformers [1] |
Why This Matters
For target-based screening campaigns (e.g., nitroreductase prodrug activation, iNOS inhibition), conformational pre-organization directly impacts binding pose compatibility and enzymatic turnover rates—the ortho-nitro compound cannot be replaced by the para-ethoxy-only analog without altering the pharmacophore geometry.
- [1] Gungor T, et al. Prodrugs for Nitroreductase Based Cancer Therapy-1: Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Med Chem. 2018;14(4):387-399. DOI: 10.2174/1573406413666171129224424. PMID: 29189173. (Conformational analysis data and nitrobenzamide SAR discussion.) View Source
